molecular formula C12H16FNO2 B1454062 5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine CAS No. 946683-79-0

5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Cat. No. B1454062
M. Wt: 225.26 g/mol
InChI Key: ZOAQUIWZZYQJRO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is a fluorinated analogue of the widely-used drug phenylamine. It is a synthetic compound that is used in various scientific research applications, such as biochemical and physiological studies. This compound has a wide range of advantages and limitations for use in laboratory experiments, and its mechanism of action and effects are still being studied.

Scientific Research Applications

Structure-Activity Relationships and Drug Development

Research into compounds structurally related to 5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine has primarily focused on their potential as therapeutic agents due to their interaction with various biological targets. For instance, modifications of similar molecules have been explored to enhance their pharmacokinetic properties and reduce adverse effects, such as in the development of orally active inhibitors of 5-lipoxygenase, which are crucial for treating inflammatory conditions. This involves structural modifications to improve metabolic stability, reduce lipophilicity, and enhance bioavailability, leading to compounds with fewer in vivo metabolites and better toxicological profiles (Mano et al., 2004).

Synthesis Techniques

Advancements in synthesis techniques for related compounds include the development of a new variant of the Migita reaction for carbon−sulfur bond formation. This method has been applied in the manufacture of drug candidates, demonstrating the feasibility of large-scale synthesis and offering a yield advantage over previous methods. Such advancements are crucial for the efficient production of pharmaceuticals and highlight the importance of innovative synthetic approaches in drug development (Norris & Leeman, 2008).

Electroluminescent Applications

In the realm of materials science, derivatives of 5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine and related compounds have been explored for their potential in electroluminescent applications. For example, tetrasubstituted-pyrene derivatives containing diarylamines or fluorenes have been synthesized, showcasing high fluorescence, morphological stability, and thermal stability. These properties make them suitable as materials for electroluminescent devices, indicating the versatility of such compounds beyond pharmaceuticals and into advanced materials research (Muangpaisal et al., 2014).

Antimicrobial Activity

Another area of research involves the exploration of prenylated 2-pyrone derivatives for their antimicrobial properties. These compounds, which share a structural motif with 5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine, have shown significant in vitro activity against various bacterial strains. This research underscores the potential of such compounds in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Obi et al., 2020).

properties

IUPAC Name

5-fluoro-2-(oxan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAQUIWZZYQJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197378
Record name 5-Fluoro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

CAS RN

946683-79-0
Record name 5-Fluoro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946683-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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